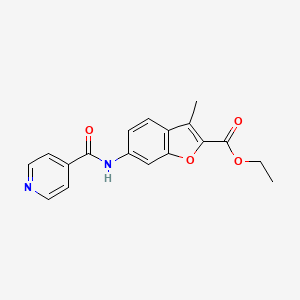
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate, also known as IMBF, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IMBF is a benzofuran derivative that possesses anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The exact mechanism of action of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways, including the inhibition of NF-κB signaling, modulation of MAPK signaling, and regulation of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, the compound has been found to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR spectroscopy. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some biological assays. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not fully understood.
Orientations Futures
There are several future directions for the study of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound-based drugs for the treatment of cancer. Further studies are needed to investigate the pharmacokinetics and toxicity profile of this compound in vivo. In addition, the development of new synthesis methods for this compound could improve its yield and purity.
Méthodes De Synthèse
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate can be synthesized through different methods, including the one-pot synthesis method, which involves the reaction of 2-hydroxybenzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and isonicotinamide in the presence of a catalyst. Another method involves the reaction of 2-hydroxybenzaldehyde, isonicotinamide, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The synthesis of this compound has also been achieved through microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate has been found to exhibit a wide range of biological activities, making it a potential candidate for drug development. The compound has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-tumor activity, with studies showing its ability to induce apoptosis in cancer cells. In addition, the compound has been found to possess antioxidant properties, with studies demonstrating its ability to scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
ethyl 3-methyl-6-(pyridine-4-carbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-5-4-13(10-15(14)24-16)20-17(21)12-6-8-19-9-7-12/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRMBQYVVIHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)
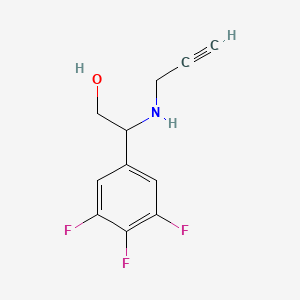
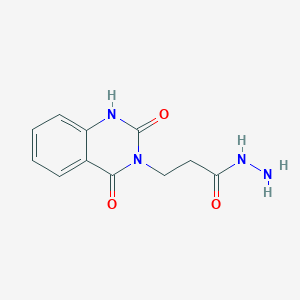
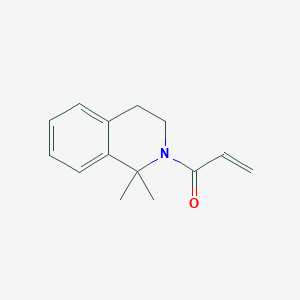
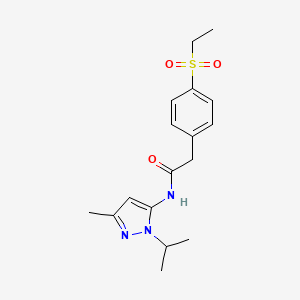

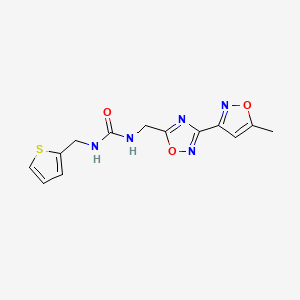
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
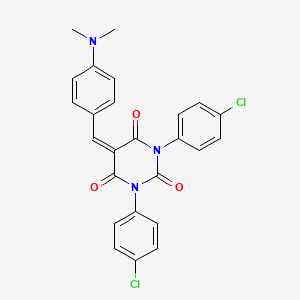
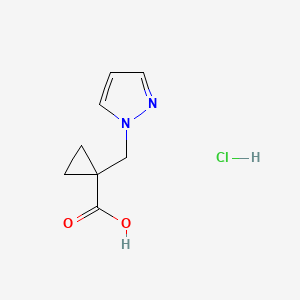
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2900530.png)
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)